4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine
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Overview
Description
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine is a chemical compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzoyl group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine involves several steps. One common method includes the reaction of 4-(chloromethyl)-1,2,4-oxadiazole with 4-benzoylmorpholine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming corresponding substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the benzoyl group can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The oxadiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine include:
- 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- (2R,6S)-4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-2,6-dimethylmorpholine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the oxadiazole ring and the benzoyl-morpholine structure in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-9-12-16-13(17-21-12)10-1-3-11(4-2-10)14(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQHIOUZOHRII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149573 |
Source
|
Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-68-4 |
Source
|
Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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